molecular formula C20H16ClN3O6S B2356809 2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 898421-55-1

2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2356809
CAS No.: 898421-55-1
M. Wt: 461.87
InChI Key: SFUINKYZAUBLPR-UHFFFAOYSA-N
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Description

2-(4-chlorophenylsulfonamido)-N-(2-methoxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C20H16ClN3O6S and its molecular weight is 461.87. The purity is usually 95%.
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Scientific Research Applications

Novel Acridine and Bis Acridine Sulfonamides as Enzyme Inhibitors

Research has identified the synthesis of novel acridine sulfonamide compounds, starting from 4-amino-N-(4-sulfamoylphenyl)benzamide, which showed effective inhibitory activity against the metalloenzyme carbonic anhydrase, specifically the cytosolic isoforms hCA I, II, and VII. These findings indicate the potential of sulfonamide derivatives in developing enzyme inhibitors with therapeutic applications (Ulus et al., 2013).

CC-Chemokine Receptor 4 (CCR4) Antagonists

Another study explored the synthesis of indazole arylsulfonamides as human CCR4 antagonists, revealing insights into the structure-activity relationships of these compounds. This research suggests the role of sulfonamide derivatives in modulating immune responses, which could be beneficial in treating diseases like allergies and autoimmune disorders (Procopiou et al., 2013).

Diuretic and Antihypertensive Agents

Sulfonamide derivatives have also been investigated for their diuretic and antihypertensive properties. One study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, which showed significant activity in this regard, comparing their effects with those of standard drugs (Rahman et al., 2014).

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxy-4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O6S/c1-30-19-12-14(24(26)27)8-11-18(19)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUINKYZAUBLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.